molecular formula C9H13N3O2 B11556021 Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester

Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester

Cat. No.: B11556021
M. Wt: 195.22 g/mol
InChI Key: RENBKRQOHIPUHV-BEQOJEFOSA-N
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Description

Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester is a chemical compound with the molecular formula C8H11NO3. It is also known by other names such as ethyl 2-cyano-3-ethoxyacrylate and ethyl 3-ethoxy-2-cyanoacrylate . This compound is an ester derivative of propenoic acid and is characterized by the presence of a cyano group and an ethoxy group attached to the propenoic acid backbone.

Preparation Methods

The synthesis of propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with ethyl orthoformate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired ester . Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(dimethylaminomethylideneamino)prop-2-enoate

InChI

InChI=1S/C9H13N3O2/c1-4-14-9(13)8(5-10)6-11-7-12(2)3/h6-7H,4H2,1-3H3/b8-6+,11-7?

InChI Key

RENBKRQOHIPUHV-BEQOJEFOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N=CN(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CN=CN(C)C)C#N

Origin of Product

United States

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